molecular formula C9H11NO B12874671 6-methyl-2,3-dihydro-1H-pyrrolizine-5-carbaldehyde CAS No. 55041-87-7

6-methyl-2,3-dihydro-1H-pyrrolizine-5-carbaldehyde

Cat. No.: B12874671
CAS No.: 55041-87-7
M. Wt: 149.19 g/mol
InChI Key: NWFQKPJYEJRQRI-UHFFFAOYSA-N
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Description

6-Methyl-2,3-dihydro-1H-pyrrolizine-5-carbaldehyde is an organic compound belonging to the class of pyrrolizines. It is characterized by a bicyclic structure with a nitrogen atom at the ring junction. The compound has the molecular formula C9H11NO and a molecular weight of 149.19 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-methyl-2,3-dihydro-1H-pyrrolizine-5-carbaldehyde involves the [2+3] cycloaddition reaction of azomethine ylides, which are prepared in situ from proline and ninhydrin, with dialkyl acetylenedicarboxylates in alcohols . This reaction proceeds smoothly and produces the desired compound in good yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2,3-dihydro-1H-pyrrolizine-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.

Major Products Formed

    Oxidation: 6-Methyl-2,3-dihydro-1H-pyrrolizine-5-carboxylic acid.

    Reduction: 6-Methyl-2,3-dihydro-1H-pyrrolizine-5-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methyl-2,3-dihydro-1H-pyrrolizine-5-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-methyl-2,3-dihydro-1H-pyrrolizine-5-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This can result in various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydro-1H-pyrrolizine-5-carbaldehyde
  • 6-Methyl-2,3-dihydro-1H-pyrrolizine-5-carboxylic acid
  • 6-Methyl-2,3-dihydro-1H-pyrrolizine-5-methanol

Uniqueness

6-Methyl-2,3-dihydro-1H-pyrrolizine-5-carbaldehyde is unique due to its specific substitution pattern and the presence of an aldehyde functional group. This makes it a versatile intermediate for various chemical transformations and applications in research and industry .

Properties

CAS No.

55041-87-7

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

2-methyl-6,7-dihydro-5H-pyrrolizine-3-carbaldehyde

InChI

InChI=1S/C9H11NO/c1-7-5-8-3-2-4-10(8)9(7)6-11/h5-6H,2-4H2,1H3

InChI Key

NWFQKPJYEJRQRI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2CCCC2=C1)C=O

Origin of Product

United States

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